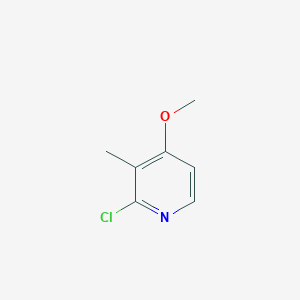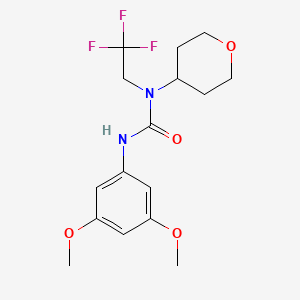![molecular formula C27H35FN2O2 B2887738 (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 2309186-57-8](/img/structure/B2887738.png)
(4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a complex chemical with a unique structure and properties. This compound, characterized by its tert-butyl, bipiperidine, and fluorophenoxy groups, exhibits significant potential in various fields, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several key steps:
Starting Materials: : Begin with 4-tert-butylbenzaldehyde, 2-fluorophenol, and bipiperidine.
Condensation Reaction: : The 4-tert-butylbenzaldehyde reacts with bipiperidine in the presence of a base to form an intermediate.
Substitution Reaction: : The intermediate undergoes a nucleophilic substitution reaction with 2-fluorophenol to introduce the fluorophenoxy group.
Final Product Formation: : Further refinement and purification lead to the final product.
Industrial Production Methods
On an industrial scale, the production method may involve:
Continuous Flow Reactors: : For enhanced efficiency and control over reaction conditions.
Automated Synthesis: : Utilization of robotic systems for precision in reagent addition and reaction monitoring.
Purification Techniques: : Advanced techniques such as chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo:
Oxidation Reactions: : Often involving strong oxidizing agents like potassium permanganate.
Reduction Reactions: : Using reducing agents like lithium aluminum hydride.
Substitution Reactions: : Particularly nucleophilic aromatic substitution given the presence of the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
Oxidation Products: : Carboxylic acids or ketones.
Reduction Products: : Alcohols or amines.
Substitution Products: : Depending on the specific substituent introduced, a variety of derivative compounds can be formed.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Studied for its reactivity and potential to form new chemical entities.
Biology
Evaluated for its biological activity and interactions with various biomolecules.
Medicine
Investigated for therapeutic properties, particularly in the context of neurological or psychiatric conditions.
Possible use in the development of novel pharmaceuticals.
Industry
Considered for materials science applications due to its unique structural properties.
Used in the synthesis of specialized polymers or advanced materials.
Mechanism of Action
The exact mechanism by which (4-(Tert-butyl)phenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone exerts its effects can vary based on its specific application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Can modulate signaling pathways, such as neurotransmitter pathways in the brain.
Mechanistic Studies: : Ongoing research aims to elucidate its exact mode of action and potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
(4-(Tert-butyl)phenyl)-[1,4'-bipiperidin]-1'-yl)methanone: : Lacks the fluorophenoxy group but shares the bipiperidine core.
(4-(Tert-butyl)phenyl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone: : Contains a methoxy group instead of fluorophenoxy.
Uniqueness
Fluorophenoxy Group:
Diverse Applications: : The specific structure of this compound allows for versatile applications across different fields, making it a valuable subject of scientific research.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN2O2/c1-27(2,3)21-10-8-20(9-11-21)26(31)30-16-12-22(13-17-30)29-18-14-23(15-19-29)32-25-7-5-4-6-24(25)28/h4-11,22-23H,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJQGOZYAXULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)


![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)


![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)


![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2887676.png)
